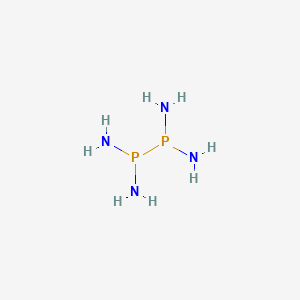
Diphosphane-1,1,2,2-tetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphosphane-1,1,2,2-tetramine is an organophosphorus compound characterized by the presence of two phosphorus atoms and four amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphosphane-1,1,2,2-tetramine can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with amines under controlled conditions. The reaction typically requires a base, such as potassium tert-butoxide, to facilitate the formation of the diphosphane bond . Another method involves the use of radical-initiated P,P-metathesis reactions, where diphosphanes are combined with suitable reagents under ambient conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diphosphane-1,1,2,2-tetramine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the phosphorus and amine groups, which can participate in different chemical processes.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one or more amine groups with other functional groups.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphines. These products have various applications in chemical synthesis and industrial processes.
Scientific Research Applications
Diphosphane-1,1,2,2-tetramine has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, where it facilitates various catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of diphosphane-1,1,2,2-tetramine involves its interaction with molecular targets through its phosphorus and amine groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical and biological pathways . The compound’s ability to act as a ligand and form stable complexes is central to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Diphosphane: A simpler compound with two phosphorus atoms and no amine groups.
Bisphosphine: Contains two phosphine groups linked by a backbone, often used as ligands in catalysis.
Phosphine Oxide: Formed by the oxidation of phosphines, with applications in various chemical processes.
Uniqueness
Diphosphane-1,1,2,2-tetramine is unique due to the presence of both phosphorus and amine groups, which confer distinct chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and form stable complexes with metals, making it valuable in catalysis and other applications .
Properties
CAS No. |
63681-12-9 |
|---|---|
Molecular Formula |
H8N4P2 |
Molecular Weight |
126.04 g/mol |
InChI |
InChI=1S/H8N4P2/c1-5(2)6(3)4/h1-4H2 |
InChI Key |
UEKDEXAKUVJIFI-UHFFFAOYSA-N |
Canonical SMILES |
NP(N)P(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















